2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18180280
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2 |
|---|---|
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 2-[2-(hydroxymethyl)imidazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C6H10N2O2/c9-4-3-8-2-1-7-6(8)5-10/h1-2,9-10H,3-5H2 |
| Standard InChI Key | IQKDADDKERRDHW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)CO)CCO |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol possesses the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. The compound’s structure features a hydroxymethyl group (-CH₂OH) at the 2-position of the imidazole ring, which is further substituted with an ethanol chain at the 1-position (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| CAS Registry Number | VCID: VC18180280 |
| Solubility | Moderate in polar solvents |
| Stability | Stable under inert conditions |
The imidazole ring’s aromaticity and the hydroxymethyl group’s polarity contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic biological targets.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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The imidazole ring protons resonate at δ 7.2–7.5 ppm (¹H NMR).
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The hydroxymethyl group’s protons appear as a triplet near δ 3.8 ppm, coupled to the adjacent ethanol moiety.
Infrared (IR) spectroscopy shows a broad O-H stretch at 3200–3400 cm⁻¹ and C=N vibrations at 1600 cm⁻¹, consistent with nitroimidazole derivatives.
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
The synthesis of 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol typically involves alkylation of imidazole precursors followed by hydroxymethylation. A widely used method includes:
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Alkylation: Imidazole reacts with 2-chloroethanol under basic conditions (pH 9–10) to form 1-(2-hydroxyethyl)imidazole.
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Hydroxymethylation: The intermediate undergoes hydroxymethylation using formaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C.
Equation 1:
Equation 2:
Industrial-Scale Production
Industrial synthesis optimizes yield (>85%) by employing continuous-flow reactors, which enhance temperature control and reduce side reactions. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution Reactions
The hydroxymethyl group acts as a nucleophile, participating in esterification and etherification reactions. For example, treatment with acetic anhydride yields the acetylated derivative:
Reductive Pathways
Under anaerobic conditions, the nitro group (if present in related analogs) undergoes reduction to form reactive nitroso intermediates, which alkylate microbial DNA. While 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol lacks a nitro group, its structural similarity to nitroimidazoles suggests potential redox activity in biological systems.
Pharmacological Applications and Mechanisms
Antimicrobial Activity
As a metabolite of metronidazole, this compound exhibits broad-spectrum activity against:
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Anaerobic bacteria (e.g., Bacteroides fragilis)
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Protozoa (e.g., Entamoeba histolytica).
Table 2: Minimum Inhibitory Concentrations (MICs)
| Microorganism | MIC (μg/mL) |
|---|---|
| Bacteroides fragilis | 2–4 |
| Giardia lamblia | 1–2 |
Mechanism of Action
The compound’s mechanism involves:
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Cellular Uptake: Passive diffusion into microbial cells.
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Reductive Activation: In anaerobic environments, microbial reductases generate free radicals that damage DNA and proteins.
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Cytotoxicity: Disruption of DNA synthesis leads to cell death.
Clinical Relevance
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Bacterial Vaginosis: Used in combination therapies to reduce recurrence rates.
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Amoebiasis: Synergizes with metronidazole to enhance protozoal clearance.
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